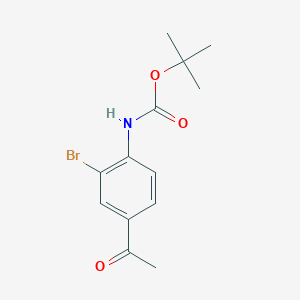

tert-Butyl (4-acetyl-2-bromophenyl)carbamate

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(4-acetyl-2-bromophenyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BrNO3/c1-8(16)9-5-6-11(10(14)7-9)15-12(17)18-13(2,3)4/h5-7H,1-4H3,(H,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGRMZMLEIGRKOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)NC(=O)OC(C)(C)C)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20693039 | |

| Record name | tert-Butyl (4-acetyl-2-bromophenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20693039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885269-93-2 | |

| Record name | tert-Butyl (4-acetyl-2-bromophenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20693039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Approaches to Tert Butyl 4 Acetyl 2 Bromophenyl Carbamate

Retrosynthetic Analysis and Disconnection Strategies for the Core Scaffold

Retrosynthetic analysis provides a logical framework for planning the synthesis of tert-Butyl (4-acetyl-2-bromophenyl)carbamate by breaking it down into simpler, commercially available starting materials. Two primary disconnection strategies emerge for this target molecule, centered on the sequence of forming the carbamate (B1207046) and introducing the bromine substituent.

Strategy A: Bromination followed by N-Boc Protection This approach involves the initial bromination of a suitable precursor, followed by the protection of the amino group.

Disconnection 1 (C-N Bond): The first disconnection is at the carbamate's nitrogen-carbonyl bond, suggesting 4-acetyl-2-bromoaniline as the immediate precursor.

Disconnection 2 (C-Br Bond): This precursor can be traced back to 4-aminoacetophenone , which would require a regioselective bromination at the position ortho to the amine.

However, this route presents significant challenges. The amino group in 4-aminoacetophenone is a powerful activating, ortho,para-directing group. Direct bromination would likely lead to a mixture of mono- and di-brominated products, with poor control over the desired regioselectivity. nih.gov

Strategy B: N-Boc Protection followed by Bromination This alternative and more strategic approach reverses the order of the key steps.

Disconnection 1 (C-Br Bond): Disconnecting the aryl-bromine bond points to tert-butyl (4-acetylphenyl)carbamate as the key intermediate.

Disconnection 2 (C-N Bond): This N-protected intermediate is readily synthesized from 4-aminoacetophenone via N-tert-butoxycarbonylation.

This strategy is synthetically superior because the directing effects of the substituents on the intermediate, tert-butyl (4-acetylphenyl)carbamate, are convergent. The N-Boc group is a strong ortho,para-director, while the acetyl group is a meta-director. Both groups cooperatively direct the incoming bromine electrophile to the C2 position (ortho to the N-Boc group and meta to the acetyl group), thus ensuring high regioselectivity in the final bromination step. This method offers greater control and typically results in a higher yield of the desired product.

Synthesis of the N-Boc-Protected Aniline (B41778) Moiety

The protection of the amino group as a tert-butyl carbamate (Boc) is a crucial step in many synthetic sequences, including the preparation of the target molecule. This transformation modulates the reactivity of the aniline, preventing unwanted side reactions and directing subsequent substitutions on the aromatic ring.

The most common method for introducing the Boc group is the reaction of an amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O). While the reaction is straightforward for aliphatic amines, the lower nucleophilicity of aromatic amines like 4-aminoacetophenone may necessitate specific conditions to achieve high yields. researchgate.net A variety of methods have been developed for the N-tert-butoxycarbonylation of amines, offering a range of options in terms of solvents, catalysts, and reaction conditions. organic-chemistry.org

Several effective protocols are summarized in the table below.

| Catalyst/Base | Solvent | Key Advantages | Reference |

|---|---|---|---|

| Potassium Carbonate (K₂CO₃) | Tetrahydrofuran (B95107) (THF) | Utilizes a common, inexpensive base and solvent. | vulcanchem.com |

| None (Catalyst-Free) | Water/Acetone | An environmentally friendly ("green") approach that avoids organic solvents and catalysts. | nih.gov |

| Iodine (catalytic) | Solvent-Free | Mild, efficient, and proceeds at ambient temperature under solventless conditions. | organic-chemistry.org |

| Perchloric acid on silica (B1680970) (HClO₄–SiO₂) | Solvent-Free | Employs a reusable, solid-supported acid catalyst for chemoselective protection. | organic-chemistry.org |

In organic synthesis, protecting groups are employed to temporarily mask a reactive functional group to allow a chemical modification to be carried out selectively at another position in the molecule. The Boc group is widely used for amine protection due to its unique stability profile. total-synthesis.com It is robust and stable under most basic, nucleophilic, and catalytic hydrogenation conditions, but can be readily removed under mild acidic conditions (e.g., with trifluoroacetic acid). nih.gov

This characteristic is central to the concept of orthogonal protection , where multiple, different protecting groups are used in a single molecule. Because each group can be removed by a specific set of reagents without affecting the others, complex molecules can be assembled in a controlled, stepwise manner. The acid-lability of the Boc group makes it orthogonal to other common amine protecting groups such as:

Fmoc (9-fluorenylmethoxycarbonyl): Removed with a base (e.g., piperidine). total-synthesis.com

Cbz (Carboxybenzyl): Removed by catalytic hydrogenolysis. total-synthesis.com

The use of the Boc group to protect the aniline in the synthesis of this compound serves two primary functions: it deactivates the amine to prevent over-reaction and directs the subsequent bromination step with high precision.

Introduction of Halogen Substituents on the Aromatic Ring

The introduction of a bromine atom onto the aromatic scaffold is a key transformation. The choice of bromination method and the stage at which it is performed are critical for achieving the desired regiochemistry.

As established in the retrosynthetic analysis, the most effective strategy is the electrophilic bromination of the N-Boc protected intermediate, tert-butyl (4-acetylphenyl)carbamate . In this reaction, the electronic properties of the substituents guide the incoming electrophile.

The -NHBoc group is an activating ortho,para-director due to the lone pair of electrons on the nitrogen atom that can be donated into the aromatic ring.

The -COCH₃ group is a deactivating meta-director because the carbonyl group withdraws electron density from the ring.

The directing effects of these two groups are synergistic. The -NHBoc group strongly directs substitution to the ortho position (C2), and the -COCH₃ group simultaneously directs to the same position (meta to the acetyl group). This convergence of directing effects leads to a highly regioselective bromination, yielding the desired 2-bromo isomer. Common reagents for this transformation include N-Bromosuccinimide (NBS) or molecular bromine (Br₂) in a suitable solvent like tetrahydrofuran or dichloromethane. nih.gov

While direct electrophilic bromination is the preferred method for this specific target, the Sandmeyer reaction represents a powerful alternative for synthesizing aryl halides from aryl amines, particularly when the desired substitution pattern is not accessible via direct halogenation. wikipedia.orgorganic-chemistry.org The reaction proceeds in two distinct steps: byjus.com

Diazotization: A primary aromatic amine is treated with nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrobromic acid) at low temperatures (0–5 °C) to form an aryl diazonium salt.

Displacement: The resulting diazonium salt is then treated with a copper(I) halide, such as copper(I) bromide (CuBr), which catalyzes the displacement of the diazonium group (-N₂⁺) with a bromide atom, releasing nitrogen gas. wikipedia.orgbyjus.com

The Sandmeyer reaction is a versatile tool in aromatic chemistry, but for the synthesis of this compound, it is less direct than the electrophilic substitution pathway. nih.gov It would require a more complex starting material, such as an aminophenylaniline derivative, to be synthetically viable. Nevertheless, it remains a cornerstone of aromatic chemistry for producing a wide array of substitution patterns. ias.ac.in

Introduction and Modification of the Acetyl Moiety

The acetyl group is a key feature of the target molecule. Its introduction can be achieved through several classic and modern synthetic transformations.

The Friedel-Crafts acylation is a fundamental method for introducing an acyl group onto an aromatic ring. masterorganicchemistry.com The reaction typically involves treating an aromatic compound with an acyl chloride (such as acetyl chloride) or an acid anhydride (B1165640) in the presence of a strong Lewis acid catalyst, like aluminum chloride (AlCl₃). libretexts.orggoogle.com The electrophile in this reaction is a resonance-stabilized acylium ion, which is attacked by the nucleophilic aromatic ring. alexandonian.commdpi.com

For the synthesis of this compound, a plausible precursor is tert-butyl (2-bromophenyl)carbamate. The regioselectivity of the acylation on this substrate is dictated by the directing effects of the existing substituents.

Bromo Group (-Br): This is a deactivating but ortho, para-directing group.

N-Boc Group (-NHBoc): This is also a deactivating group and is primarily meta-directing due to the electron-withdrawing nature of the carbonyl in the Boc protector. However, the nitrogen lone pair can participate in resonance, providing some ortho, para-directing influence.

When tert-butyl (2-bromophenyl)carbamate undergoes Friedel-Crafts acylation, the incoming acetyl group is directed to the C4 position (para to the bromine atom) and meta to the N-Boc group. This convergence of directing effects strongly favors the formation of the desired 4-acetyl product. The reaction is generally irreversible because the product, an aryl ketone, is less reactive than the starting material, which prevents polyacylation. libretexts.org

Alternatively, the acetyl moiety can be generated from other functional groups. While direct oxidation of a corresponding ethyl group on such a highly functionalized ring can be challenging, transformations from other carbonyl or cyano precursors are synthetically viable.

A common method for synthesizing ketones is the reaction of an organometallic reagent, such as a Grignard or organolithium reagent, with a nitrile. pearson.commasterorganicchemistry.com In this context, one could envision a synthetic route starting from tert-butyl (2-bromo-4-cyanophenyl)carbamate. This precursor could be treated with methylmagnesium bromide (CH₃MgBr). The nucleophilic methyl group would add to the electrophilic carbon of the nitrile, forming an imine anion intermediate. Subsequent acidic workup would hydrolyze the imine to the desired acetyl group. libretexts.orgchemistrysteps.com

Another approach involves the conversion of a carboxylic acid. A precursor like 4-(tert-butoxycarbonylamino)-3-bromobenzoic acid could be converted into the corresponding ketone. libretexts.org This can be achieved by first converting the carboxylic acid to a more reactive derivative, such as an acid chloride or a Weinreb amide, followed by reaction with an appropriate organometallic reagent like dimethylcuprate or methylmagnesium bromide. google.com

Sequential Functionalization Strategies for Multi-Substituted Aromatic Compounds

The order in which functional groups are introduced onto the aromatic ring is critical for controlling the regiochemistry and achieving the desired substitution pattern.

The synthesis of this compound requires the precise arrangement of three different substituents on a benzene (B151609) ring. The final substitution pattern is a direct consequence of the synthetic sequence chosen. Several pathways can be considered:

Pathway A: Start with Acetanilide (B955).

Acylation: Aniline is first protected as acetanilide. This is a crucial step because the powerful activating and ortho, para-directing amino group in aniline would lead to uncontrolled bromination, yielding 2,4,6-tribromoaniline. quora.com The acetamido group is less activating and sterically hinders the ortho positions.

Bromination: Bromination of acetanilide yields primarily p-bromoacetanilide due to the steric bulk of the acetamido group.

Hydrolysis: The acetamido group is hydrolyzed back to an amino group to give 4-bromoaniline (B143363).

Acylation (Friedel-Crafts): This step is problematic. Attempting a Friedel-Crafts acylation on 4-bromoaniline is generally unsuccessful because the amino group complexes with the Lewis acid catalyst, deactivating the ring. libretexts.org

Pathway B: Start with Bromination.

Bromination of Acetanilide: As in Pathway A, leading to p-bromoacetanilide.

Friedel-Crafts Acylation: Acylation of p-bromoacetanilide would place the acetyl group ortho to the activating acetamido group.

Hydrolysis & Boc Protection: Subsequent hydrolysis of the amide and Boc protection of the resulting amine would yield the final product.

Pathway C: A More Direct Route.

Start with 4-Aminoacetophenone: This commercially available starting material already has the acetyl and amino groups in the correct para relationship.

Bromination: The amino group is a strong activating, ortho, para-director. Direct bromination would place the bromine atom ortho to the amino group, at the C3 position (or C5).

Boc Protection: The resulting 3-bromo-4-aminoacetophenone can then be protected with di-tert-butyl dicarbonate (Boc₂O) to yield the target molecule. This is a highly efficient and convergent approach.

The regioselectivity of Friedel-Crafts acylations can be influenced by the choice of protective groups on nitrogen heterocycles, which can alter the electronic and steric environment of the aromatic ring. rsc.org

Optimizing reaction conditions is essential for maximizing the yield and ensuring the high purity of the final product. Key parameters include the choice of catalyst, solvent, temperature, and reaction time.

The final step in the most efficient synthesis (Pathway C) is the protection of the amine. The conditions for this Boc protection can be fine-tuned.

| Parameter | Condition | Effect on Yield/Purity |

| Catalyst/Base | K₂CO₃, NaOH, or no catalyst | A base is often used to deprotonate the aniline, increasing its nucleophilicity towards Boc₂O. |

| Solvent | Tetrahydrofuran (THF), Toluene, Dichloromethane (DCM) | Solvent choice can affect solubility and reaction rates. THF is a common and effective solvent for this transformation. |

| Temperature | 20°C to 80°C | Higher temperatures can increase the reaction rate but may also lead to side reactions or decomposition. Room temperature is often sufficient. |

| Reaction Time | 1 to 16 hours | Reaction time is monitored (e.g., by TLC) to ensure complete conversion of the starting material. |

For Friedel-Crafts acylation steps, the choice of Lewis acid (e.g., AlCl₃, FeCl₃, ZnCl₂) and the stoichiometry are critical. Stoichiometric amounts of the catalyst are often required as it complexes with the product ketone. ksu.edu.sa The reaction is typically run at low temperatures to control reactivity and prevent side reactions.

Chemical Reactivity and Transformation Pathways of Tert Butyl 4 Acetyl 2 Bromophenyl Carbamate

Reactivity at the Bromine Atom

The carbon-bromine bond on the aromatic ring is a key site for carbon-carbon and carbon-heteroatom bond formation. Its reactivity is influenced by the electronic nature of the other substituents and its steric environment.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira, Negishi)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new bonds at the C2 position by replacing the bromine atom. The presence of the ortho Boc-carbamate group can sterically influence the efficiency of these reactions, sometimes requiring specialized ligands or conditions.

Suzuki-Miyaura Reaction : This reaction couples the aryl bromide with an organoboron species (typically a boronic acid or ester) to form a biaryl compound. The reaction is tolerant of a wide range of functional groups, including the acetyl and carbamate (B1207046) moieties present in the substrate. researchgate.net Typical conditions involve a palladium catalyst, a base, and a suitable solvent.

| Catalyst | Ligand | Base | Solvent | Temperature |

|---|---|---|---|---|

| Pd(PPh₃)₄ | - | K₃PO₄ or Na₂CO₃ | Dioxane/H₂O or Toluene | 80-110 °C |

| Pd(OAc)₂ | SPhos or XPhos | K₃PO₄ | Toluene or Dioxane | Room Temp to 100 °C |

Heck Reaction : The Heck reaction forms a new carbon-carbon bond by coupling the aryl bromide with an alkene. organic-chemistry.orgnih.gov This transformation is valuable for synthesizing substituted styrenes and other vinylated aromatics. The reaction's success can be influenced by steric hindrance near the bromine atom. beilstein-journals.org

Sonogashira Coupling : This coupling reaction involves a terminal alkyne and the aryl bromide, providing a direct route to substituted aryl alkynes. organic-chemistry.org The reaction is typically co-catalyzed by palladium and copper salts in the presence of a base. gelest.comnih.gov Copper-free conditions have also been developed to avoid the formation of alkyne homocoupling byproducts. beilstein-journals.org

Negishi Coupling : The Negishi coupling utilizes an organozinc reagent as the coupling partner for the aryl bromide. organic-chemistry.org This reaction is known for its high functional group tolerance and is effective for creating C(sp³)-C(sp²) or C(sp²)-C(sp²) bonds. organic-chemistry.orgmit.edunih.gov

| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst System |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron Reagent | Aryl-Aryl, Aryl-Vinyl | Pd(0) or Pd(II) with phosphine (B1218219) ligands |

| Heck | Alkene | Aryl-Vinyl | Pd(0) or Pd(II) with phosphine ligands |

| Sonogashira | Terminal Alkyne | Aryl-Alkynyl | Pd(0)/Cu(I) with phosphine ligands |

| Negishi | Organozinc Reagent | Aryl-Alkyl, Aryl-Aryl | Pd(0) or Pd(II) with phosphine ligands |

Nucleophilic Aromatic Substitution (SNAr) under Activated Conditions

While aryl halides are generally unreactive towards nucleophilic substitution, the reaction can proceed under specific conditions through a nucleophilic aromatic substitution (SNAr) mechanism. pressbooks.pubyoutube.com This pathway requires the aromatic ring to be activated by potent electron-withdrawing groups positioned ortho or para to the leaving group (bromine). mdpi.com In tert-butyl (4-acetyl-2-bromophenyl)carbamate, the acetyl group is a strong electron-withdrawing group. Although it is meta to the bromine atom, its influence, combined with harsh reaction conditions (high temperatures, strong nucleophiles, and polar aprotic solvents), can facilitate the displacement of the bromide by nucleophiles such as alkoxides, thiolates, or amines. d-nb.infoacs.org The reaction proceeds via a two-step addition-elimination sequence involving a negatively charged Meisenheimer intermediate. youtube.com

Formation of Organometallic Reagents (e.g., Grignard, Organolithium Reagents) and Subsequent Reactions

The bromine atom can be converted into a carbon nucleophile through metal-halogen exchange, creating either a Grignard or an organolithium reagent. However, the presence of the electrophilic acetyl group presents a significant challenge, as these powerful organometallic reagents can readily add to the carbonyl group.

Grignard Reagents : Traditional Grignard formation via insertion of magnesium metal is incompatible with the acetyl group. However, halogen-magnesium exchange using "Turbo-Grignard" reagents like isopropylmagnesium chloride-lithium chloride complex (iPrMgCl·LiCl) can be performed at low temperatures. clockss.orgharvard.edu These conditions often allow for chemoselective Br-Mg exchange to occur faster than nucleophilic attack on the ketone, thereby forming the corresponding aryl magnesium species, which can then be trapped with other electrophiles. researchgate.netnih.gov

Organolithium Reagents : Lithium-halogen exchange is another effective method for generating an aryl anion. wikipedia.org This reaction is typically extremely fast and must be conducted at very low temperatures (e.g., -78 °C to -100 °C) with an alkyllithium reagent like n-butyllithium or tert-butyllithium. sciencemadness.orgharvard.edu At these cryogenic temperatures, the rate of halogen exchange can be significantly faster than the rate of nucleophilic addition to the acetyl group or deprotonation of the carbamate N-H bond. The resulting aryllithium species is a potent nucleophile and can be used in subsequent reactions with a wide range of electrophiles.

Radical Reactions Involving the Aromatic Bromine

The carbon-bromine bond can undergo homolytic cleavage to participate in radical reactions. A common transformation is reductive dehalogenation, where the bromine atom is replaced by a hydrogen atom. This is typically achieved using a radical chain reaction mechanism involving tributyltin hydride (Bu₃SnH) and a radical initiator such as azobisisobutyronitrile (AIBN). libretexts.orglibretexts.orgorganic-chemistry.org

The reaction proceeds via the following propagation steps:

A tributyltin radical (Bu₃Sn•), generated from Bu₃SnH in the initiation step, abstracts the bromine atom from the aromatic ring to form tributyltin bromide and an aryl radical. pharmacy180.com

The newly formed aryl radical then abstracts a hydrogen atom from another molecule of Bu₃SnH, yielding the dehalogenated product and regenerating the tributyltin radical, which continues the chain. youtube.com

This method provides a mild and efficient way to remove the bromine atom when desired, without affecting the other functional groups on the molecule.

Transformations of the Acetyl Functional Group

The acetyl group offers a reactive site for a variety of transformations, most notably reduction to a secondary alcohol, which can then be further functionalized.

Oxidations to Carboxylic Acid Derivatives

The acetyl group of this compound can be oxidized to a carboxylic acid derivative, primarily through the haloform reaction. wikipedia.orgncert.nic.in This reaction is characteristic of methyl ketones and proceeds by the exhaustive halogenation of the acetyl group's methyl hydrogens in the presence of a base, followed by cleavage of the resulting trihalomethyl ketone. wikipedia.orgiitk.ac.in

The reaction is initiated by the addition of a halogen (such as bromine or iodine) and a base (like sodium hydroxide). iitk.ac.in The base facilitates the formation of an enolate, which then attacks the halogen. This process repeats until all three alpha-hydrogens are replaced by halogen atoms. The resulting trihalomethyl ketone is then attacked by a hydroxide (B78521) ion at the carbonyl carbon, leading to the cleavage of the carbon-carbon bond and the formation of a carboxylate and a haloform (e.g., bromoform (B151600) or iodoform). wikipedia.org This method provides a direct route to convert the acetyl moiety into a carboxyl group, yielding the corresponding 3-bromo-4-((tert-butoxycarbonyl)amino)benzoic acid. The iodoform (B1672029) test, a specific application of this reaction using iodine and sodium hydroxide, can be used to detect the presence of methyl ketones; a positive result is indicated by the formation of iodoform, a yellow precipitate. wikipedia.orgstackexchange.com

Table 1: Haloform Reaction Conditions for Methyl Ketones

| Reagent System | Halogenating Agent | Base | Product from Acetyl Group |

|---|---|---|---|

| System 1 | Iodine (I₂) | Sodium Hydroxide (NaOH) | Carboxylate + Iodoform (CHI₃) |

| System 2 | Bromine (Br₂) | Sodium Hydroxide (NaOH) | Carboxylate + Bromoform (CHBr₃) |

| System 3 | Sodium Hypobromite (NaBrO) | - | Carboxylate + Bromoform (CHBr₃) |

Enolate Chemistry and Alpha-Functionalization (e.g., Halogenation, Alkylation)

The acidic alpha-hydrogens of the acetyl group allow for the formation of an enolate intermediate, which is a powerful nucleophile for various alpha-functionalization reactions.

Alpha-Halogenation: The acetyl group can be halogenated at the alpha-position under either acidic or basic conditions. chemistrysteps.comlibretexts.org In an acidic medium (e.g., bromine in acetic acid), the reaction proceeds through an enol intermediate. openstax.orglibretexts.org The acid catalyzes the tautomerization of the ketone to its enol form, which then reacts with the halogen (e.g., Br₂). chemistrysteps.comlibretexts.org This method is generally effective for monohalogenation, as the introduction of an electron-withdrawing halogen deactivates the enol towards further electrophilic attack. libretexts.org

Under basic conditions, a hydroxide ion removes an alpha-proton to form an enolate ion. chemistrysteps.com This enolate then attacks the halogen. However, base-catalyzed halogenation is often difficult to control at the monosubstitution stage because the newly introduced halogen is electron-withdrawing, making the remaining alpha-protons even more acidic and susceptible to removal. libretexts.org This increased acidity leads to rapid subsequent halogenations, often resulting in a trihalogenated product, as seen in the haloform reaction. chemistrysteps.com

Alpha-Alkylation: Alpha-alkylation involves the reaction of an enolate with an alkyl halide in an SN2 reaction. libretexts.orglibretexts.org To achieve this transformation on this compound, a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) is typically required to completely convert the ketone into its enolate. bham.ac.uk This prevents self-condensation reactions. bham.ac.uk Once formed, the nucleophilic enolate can attack an electrophilic alkyl halide (e.g., methyl iodide or benzyl (B1604629) bromide), resulting in the formation of a new carbon-carbon bond at the alpha-position. 182.160.97 The choice of base, solvent, and reaction temperature is crucial for controlling the regioselectivity and preventing side reactions. nih.gov

Table 2: Conditions for Alpha-Functionalization of Ketones

| Reaction | Catalyst/Base | Electrophile | General Product |

|---|---|---|---|

| α-Halogenation (Acidic) | H⁺ (e.g., Acetic Acid) | Cl₂, Br₂, I₂ | α-Haloketone |

| α-Halogenation (Basic) | OH⁻ (e.g., NaOH) | Cl₂, Br₂, I₂ | α,α,α-Trihaloketone |

Condensation Reactions (e.g., Aldol (B89426) Condensation, Claisen-Schmidt Reaction)

The acetyl group of this compound can participate in base- or acid-catalyzed aldol-type condensation reactions. A particularly relevant example is the Claisen-Schmidt condensation, which is a crossed aldol reaction between a ketone and an aromatic aldehyde that lacks alpha-hydrogens, such as benzaldehyde. wikipedia.org

In a typical Claisen-Schmidt reaction under basic conditions (e.g., using sodium hydroxide in ethanol), the base removes an alpha-proton from the acetyl group to form a reactive enolate. uomustansiriyah.edu.iqmagritek.com This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. magritek.com The resulting β-hydroxy ketone intermediate readily undergoes dehydration (elimination of a water molecule) to yield a highly conjugated α,β-unsaturated ketone, known as a chalcone. uomustansiriyah.edu.iqweebly.com The reaction is driven to completion by the formation of this stable, conjugated system. nih.gov The electronic nature of substituents on the aromatic aldehyde can influence the reaction rate; electron-donating groups on the aldehyde tend to decrease its reactivity. nih.gov

Table 3: Claisen-Schmidt Condensation Reactants and Products

| Ketone Substrate | Aldehyde Reactant | Catalyst | Product Type |

|---|---|---|---|

| This compound | Benzaldehyde | NaOH / EtOH | Chalcone (α,β-Unsaturated Ketone) |

| This compound | Substituted Benzaldehyde | NaOH / EtOH | Substituted Chalcone |

Deprotection and Derivatization of the Carbamate Group

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its susceptibility to cleavage under specific acidic or, less commonly, basic conditions.

Acid-Mediated Boc Cleavage to Unmask the Free Amine

The most common method for removing the Boc group is through acid-mediated cleavage. organic-chemistry.org This process can be carried out using a variety of strong acids. The mechanism involves protonation of the carbamate's carbonyl oxygen, followed by the loss of the stable tert-butyl cation. commonorganicchemistry.com The resulting carbamic acid is unstable and spontaneously decarboxylates to release the free amine and carbon dioxide. commonorganicchemistry.com

Commonly used reagents for this deprotection include trifluoroacetic acid (TFA), hydrochloric acid (HCl) in solvents like dioxane or ethyl acetate, and aqueous phosphoric acid. nih.gov Aqueous phosphoric acid is considered an environmentally benign option and offers good selectivity, allowing for the removal of the Boc group in the presence of other acid-sensitive functionalities. nih.gov Lewis acids, such as zinc bromide (ZnBr₂), can also be employed for this purpose. researchgate.net

Table 4: Common Reagents for Acid-Mediated Boc Deprotection

| Reagent | Solvent | General Conditions |

|---|---|---|

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature |

| Hydrochloric Acid (HCl) | 1,4-Dioxane or Ethyl Acetate | Room Temperature |

| Aqueous Phosphoric Acid (85%) | - | Mild heating may be required |

Base-Mediated Boc Cleavage

While less common than acid-mediated methods, the Boc group can be removed under basic conditions, particularly when attached to primary amines bearing electron-withdrawing groups. acsgcipr.org The proposed mechanism involves the deprotonation of the N-H bond by a strong base, followed by the elimination of tert-butoxide to form an isocyanate intermediate, which is then hydrolyzed to the free amine. acsgcipr.org Reagents such as sodium methoxide, sodium carbonate, or sodium tert-butoxide can be used. acsgcipr.orgnih.gov This method provides an alternative deprotection strategy when acid-sensitive groups are present elsewhere in the molecule. acsgcipr.org

Subsequent Formation of Amides, Ureas, or Other Nitrogen-Containing Derivatives

Once the Boc group is cleaved to reveal the free amine (4-acetyl-2-bromoaniline), this primary aromatic amine can be readily converted into a variety of nitrogen-containing derivatives.

Amide Formation: The free amine can react with carboxylic acids, acyl chlorides, or acid anhydrides to form amides. The reaction with a carboxylic acid typically requires a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC), to activate the carboxylic acid for nucleophilic attack by the amine. jackwestin.com

Urea (B33335) Formation: The amine can be converted into a urea derivative by reacting it with an isocyanate. organic-chemistry.org Alternatively, reaction with phosgene (B1210022) or a phosgene equivalent followed by another amine can produce unsymmetrical ureas. A one-pot synthesis of ureas can also be achieved from the amine using reagents like triphenylphosphine/trichloroisocyanuric acid. scispace.com

Other Derivatives: The nucleophilic amine can also participate in reactions to form sulfonamides (by reacting with sulfonyl chlorides), or it can be used in various coupling reactions to form more complex heterocyclic structures.

Table 5: Derivatization of the Unmasked Amine

| Reagent Class | Product Class |

|---|---|

| Carboxylic Acid (+ Coupling Agent) | Amide |

| Acyl Halide / Acid Anhydride (B1165640) | Amide |

| Isocyanate (R-N=C=O) | Urea |

Chemoselectivity and Regioselectivity in Multi-Functionalized Systems

The presence of multiple reactive sites on this compound necessitates a careful consideration of chemoselectivity and regioselectivity in its synthetic applications. The acetyl, bromo, and Boc-protected amino groups each impart unique electronic and steric influences on the aromatic ring, thereby directing the outcome of various chemical transformations.

Electronic and Steric Directing Effects of Substituents on Aromatic Reactivity

The orientation of substituents on the benzene (B151609) ring of this compound plays a critical role in directing further functionalization. The tert-butoxycarbonylamino group is a moderate ortho, para-director and an activating group in electrophilic aromatic substitution reactions due to the lone pair of electrons on the nitrogen atom which can be delocalized into the aromatic ring. Conversely, the acetyl group is a meta-director and a deactivating group, withdrawing electron density from the ring through resonance and inductive effects. The bromine atom is a deactivating ortho, para-director.

The interplay of these directing effects can be summarized as follows:

| Substituent | Position | Electronic Effect | Directing Effect |

| -NHBoc | 1 | Electron-donating (activating) | Ortho, Para |

| -Br | 2 | Electron-withdrawing (deactivating) | Ortho, Para |

| -COCH3 | 4 | Electron-withdrawing (deactivating) | Meta |

In electrophilic aromatic substitution reactions, the positions ortho and para to the activating -NHBoc group are electronically favored. However, the position ortho to the -NHBoc group (position 6) is sterically hindered by the adjacent bromine atom. The other position ortho to the -NHBoc group is blocked by the bromine. The position para to the -NHBoc group is occupied by the acetyl group. Therefore, the directing effects of the individual substituents are in conflict. The acetyl group directs incoming electrophiles to the positions meta to it (positions 2 and 6), while the bromine atom directs to the positions ortho and para to it (positions 1, 3, and 5). The -NHBoc group directs to positions 2, 4, and 6. The confluence of these effects suggests that any electrophilic substitution would likely be challenging and may lead to a mixture of products or require specific catalysts to achieve high regioselectivity.

The steric bulk of the tert-butyl group on the carbamate and the presence of the ortho-bromine atom significantly influence the reactivity of the molecule. This steric hindrance can impede the approach of reagents to the adjacent positions, thereby affecting reaction rates and, in some cases, altering the expected regiochemical outcome. For instance, in reactions targeting the amine functionality, the bulky Boc group and the ortho-bromine can necessitate more forcing reaction conditions for transformations like N-alkylation or acylation.

Advanced Applications in Organic Synthesis

Role as a Versatile Key Building Block in Complex Molecule Synthesis

The strategic placement of the bromine atom, the ketone, and the protected amine allows for a high degree of synthetic flexibility. Chemists can selectively address each functional group through orthogonal reaction strategies, enabling the stepwise and controlled elaboration of the molecular structure. The tert-butoxycarbonyl (Boc) group provides robust protection for the amine functionality, which can be readily removed under acidic conditions to reveal the free amine for subsequent reactions.

The primary functional groups and their potential synthetic transformations are summarized below:

| Functional Group | Position | Potential Reactions |

| Bromine | Ortho to Amine | Cross-coupling (Suzuki, Sonogashira, Buchwald-Hartwig), Azide (B81097) formation, Cyanation |

| Acetyl Group | Para to Amine | Aldol (B89426) condensation, Reduction, α-Halogenation, Oxidation (e.g., Baeyer-Villiger) |

| Boc-protected Amine | - | Deprotection, Directed ortho-metalation (DoM) |

This multifunctionality allows the compound to serve as a linchpin in convergent synthetic strategies, where different fragments of a target molecule are prepared separately and then combined.

While specific examples of the direct use of tert-Butyl (4-acetyl-2-bromophenyl)carbamate in the total synthesis of natural products are not extensively documented in the literature, its structural motifs are present in various bioactive molecules. Its potential lies in its ability to act as a precursor to substituted aniline (B41778) or acetophenone (B1666503) fragments. For instance, the bromine atom can be replaced via palladium-catalyzed cross-coupling reactions to install complex carbon skeletons, a common strategy in the synthesis of biaryl or polycyclic alkaloids. Following coupling, the acetyl and amine groups can be further manipulated to complete the synthesis of the natural product core.

The functional group array of this compound is well-suited for the construction of important heterocyclic systems.

Quinolines: The quinoline (B57606) core is a privileged scaffold in medicinal chemistry. nih.govnih.gov A plausible route to quinoline derivatives from the title compound involves a Friedländer annulation. This would typically require initial deprotection of the Boc group to yield 2-amino-5-bromoacetophenone. This intermediate can then react with a compound containing an α-methylene ketone to construct the quinoline ring system. The bromine atom remains as a handle for further diversification.

Triazoles: 1,2,3-Triazoles are another class of heterocycles with broad applications, often synthesized via the copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction. nih.gov this compound can serve as a precursor to either of the required components.

Alkyne Component: A Sonogashira coupling reaction between the aryl bromide and a terminal alkyne (such as trimethylsilylacetylene) would yield the corresponding alkyne-substituted carbamate (B1207046), ready for reaction with an organic azide.

Azide Component: The aryl bromide could potentially be converted to an aryl azide via nucleophilic substitution with sodium azide, often facilitated by a copper catalyst. This azide derivative could then be reacted with a terminal alkyne.

The true strength of this compound lies in its utility for creating polyfunctional molecules through sequential, site-selective reactions. The bromine atom is an ideal starting point for palladium-catalyzed cross-coupling reactions, which are fundamental tools for C-C and C-N bond formation. For example, a Suzuki coupling can be used to introduce a new aryl or heteroaryl group, creating a biaryl framework. mdpi.com Subsequently, the acetyl group could be reduced to an alcohol, which could then be used in an esterification or etherification reaction. Finally, removal of the Boc protecting group would unmask the amine for acylation or alkylation, resulting in a highly decorated, polyfunctional molecule from a single starting material.

Design and Construction of Novel Molecular Architectures

Beyond simple functionalization, the compound enables the construction of novel and complex molecular architectures. The ortho-relationship between the bromine and the protected amine can be exploited to create strained or conformationally restricted ring systems. For instance, a Buchwald-Hartwig amination reaction could be envisioned where, after modification of the acetyl group, the Boc-protected amine is deprotected and an intramolecular cyclization is triggered onto the aryl bromide position, potentially forming a phenazine-like core or other nitrogen-containing polycycles depending on the tether.

Integration into Multicomponent Reactions for Library Synthesis

Multicomponent reactions (MCRs) are powerful tools for generating molecular diversity by combining three or more reactants in a single step. Upon deprotection of the Boc-group, the resulting 4-acetyl-2-bromoaniline can serve as the amine component in several classic MCRs. For example:

Ugi or Passerini Reactions: As the amine input, it could be combined with an aldehyde, an isocyanide, and (for the Ugi reaction) a carboxylic acid to rapidly generate complex α-acylamino carboxamide structures. The presence of the bromo and acetyl functionalities on the product allows for a subsequent round of diversification.

Doebner or Combes Quinoline Synthesis: It can react with appropriate carbonyl compounds to generate diverse quinoline libraries.

The compatibility of Boc-protected functional groups with various MCR conditions suggests that such reactions could even be performed prior to deprotection, further expanding the synthetic possibilities. rug.nl

Potential in Supramolecular Chemistry or Materials Science (as a synthetic component)

The structural features of this compound make it an attractive precursor for molecules in materials science and supramolecular chemistry. Similar brominated carbamates have been used to synthesize triarylamine derivatives, which are important building blocks for organic electronic materials used in photovoltaics. mdpi.com Through Suzuki coupling, the title compound could be converted into electron-rich triarylamine-type structures. The inherent polarity from the acetyl group (electron-withdrawing) and the carbamate/amine nitrogen (electron-donating) creates a potential "push-pull" system, which is a desirable feature for nonlinear optical materials and organic semiconductors. Furthermore, the carbamate's N-H group is a hydrogen bond donor, which could be used to direct the self-assembly of molecules into ordered supramolecular structures like liquid crystals or organic gels.

Spectroscopic and Structural Elucidation Studies of the Chemical Compound

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis

¹H NMR spectroscopy provides information about the number of different types of protons, their electronic environment, and their connectivity to neighboring protons. For tert-butyl (4-acetyl-2-bromophenyl)carbamate, one would expect to observe distinct signals for the protons of the tert-butyl group, the acetyl group, the aromatic ring, and the N-H proton of the carbamate (B1207046). The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) would be critical for assigning each proton to its specific position in the molecule. A hypothetical data table is presented below to illustrate the expected format of such findings.

Table 1: Hypothetical ¹H NMR Data for this compound *

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

|---|---|---|---|---|

| Data not available | Data not available | Data not available | Data not available | Aromatic H |

| Data not available | Data not available | Data not available | Data not available | Aromatic H |

| Data not available | Data not available | Data not available | Data not available | Aromatic H |

| Data not available | Data not available | Data not available | Data not available | NH (carbamate) |

| Data not available | Data not available | Data not available | Data not available | CH₃ (acetyl) |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Framework Elucidation

¹³C NMR spectroscopy is used to determine the number and types of carbon atoms in a molecule. A spectrum for this compound would show distinct peaks for each unique carbon atom, including those in the aromatic ring, the acetyl group, the tert-butyl group, and the carbamate carbonyl. The chemical shifts of these peaks would provide insight into the electronic environment of each carbon atom.

Table 2: Hypothetical ¹³C NMR Data for this compound *

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| Data not available | C=O (acetyl) |

| Data not available | C=O (carbamate) |

| Data not available | Aromatic C |

| Data not available | Aromatic C |

| Data not available | Aromatic C |

| Data not available | Aromatic C |

| Data not available | Aromatic C-Br |

| Data not available | Aromatic C-N |

| Data not available | C(CH₃)₃ (tert-butyl) |

| Data not available | CH₃ (acetyl) |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning ¹H and ¹³C signals and elucidating the complete molecular structure.

COSY (Correlation Spectroscopy) would reveal proton-proton couplings, helping to establish the connectivity of the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds apart, which is crucial for identifying quaternary carbons and piecing together the molecular framework.

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about the spatial proximity of protons, which can be used to determine the preferred conformation of the molecule.

Without experimental data, a detailed analysis using these techniques cannot be performed.

Infrared (IR) Spectroscopy for Functional Group Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H bond of the carbamate, the C=O bonds of both the carbamate and the acetyl group, C-N stretching, C-O stretching, and aromatic C-H and C=C stretching vibrations.

Table 3: Expected IR Absorption Bands for this compound *

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| Data not available | N-H stretch | Carbamate |

| Data not available | C-H stretch (aromatic) | Aromatic ring |

| Data not available | C-H stretch (aliphatic) | tert-butyl, acetyl |

| Data not available | C=O stretch | Acetyl |

| Data not available | C=O stretch | Carbamate |

| Data not available | C=C stretch | Aromatic ring |

| Data not available | C-N stretch | Carbamate |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental composition. For this compound (C₁₃H₁₆BrNO₃), HRMS would confirm the molecular formula by matching the experimental mass to the calculated exact mass. Analysis of the fragmentation pattern would provide further structural information, for example, by showing the loss of the tert-butyl group or the acetyl group.

Table 4: Hypothetical HRMS Data for this compound *

| Ion | Calculated Exact Mass | Measured Exact Mass |

|---|---|---|

| [M+H]⁺ | Data not available | Data not available |

X-ray Crystallography for Definitive Solid-State Molecular Structure Determination

X-ray crystallography is a powerful technique that can determine the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound could be grown, X-ray diffraction analysis would provide definitive information on bond lengths, bond angles, and intermolecular interactions in the solid state. This would confirm the connectivity of the atoms and reveal the molecule's conformation. To date, no crystal structure for this compound has been deposited in the Cambridge Structural Database (CSD) or other publicly accessible crystallographic databases.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure and Geometry Optimization

Detailed quantum chemical calculation studies specifically focused on tert-butyl (4-acetyl-2-bromophenyl)carbamate are not extensively available in the public domain. However, the methodologies for such analyses are well-established in computational chemistry. These studies are crucial for understanding the molecule's intrinsic properties.

Density Functional Theory (DFT) Calculations for Ground State Geometries and Energies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to predict the electronic structure and geometry of molecules. For a molecule like this compound, DFT calculations, often employing functionals like B3LYP with a basis set such as 6-31G(d), would be performed to determine its most stable three-dimensional arrangement (ground state geometry). These calculations minimize the total electronic energy of the molecule, providing optimized bond lengths, bond angles, and dihedral angles. The resulting total energy is a key piece of data, representing the stability of the molecule. While specific data for the target compound is not available, such computational studies are routine for characterizing new molecules.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Energy Gaps) for Reactivity Insights

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap implies the molecule is more prone to chemical reactions. For this compound, one would expect the electron-rich aromatic ring and carbonyl groups to significantly influence the energies and spatial distributions of these orbitals.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactive Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactive sites. researchgate.net The MEP map displays regions of varying electrostatic potential on the electron density surface. Red-colored regions indicate negative potential, corresponding to areas rich in electrons (e.g., around oxygen and nitrogen atoms) that are susceptible to electrophilic attack. Blue-colored regions signify positive potential, indicating electron-deficient areas (e.g., around hydrogen atoms) that are prone to nucleophilic attack. For this compound, the MEP map would likely show negative potential around the carbonyl oxygen of the acetyl and carbamate (B1207046) groups, and the nitrogen of the carbamate, highlighting these as potential sites for interaction with electrophiles.

Mechanistic Probes through Transition State Modeling and Reaction Pathway Elucidation

Computational chemistry provides powerful tools for investigating reaction mechanisms. By modeling the potential energy surface of a reaction, chemists can identify transition states—the high-energy structures that connect reactants to products. The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate. For a compound like this compound, theoretical modeling could be used to elucidate the mechanisms of its synthesis or its subsequent reactions, such as nucleophilic substitution at the acetyl group or on the aromatic ring. While specific transition state models for this compound are not documented in readily available literature, this approach is fundamental to mechanistic organic chemistry.

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, IR Frequencies) and Comparison with Experimental Data

Theoretical calculations can predict various spectroscopic properties of a molecule. For instance, calculations can provide theoretical values for Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and Infrared (IR) vibrational frequencies. These predicted spectra can be compared with experimentally obtained data to confirm the molecule's structure. Discrepancies between calculated and experimental values can often be rationalized by considering solvent effects or intermolecular interactions present in the experimental conditions but absent in the gas-phase calculations. While experimental spectroscopic data for related compounds exist, a direct comparison for this compound requires specific computational studies that are not currently published.

Conformation Analysis and Conformational Landscapes of the Compound

Molecules with rotatable single bonds, such as the carbamate and acetyl groups in this compound, can exist in multiple conformations. Conformational analysis involves mapping the potential energy of the molecule as a function of the rotation around these bonds. This analysis helps to identify the most stable conformers (those at energy minima) and the energy barriers to rotation between them. Understanding the conformational landscape is important as the molecule's shape can influence its reactivity and biological activity. For the target compound, key rotations would be around the C-N bond of the carbamate and the C-C bond connecting the acetyl group to the phenyl ring. A detailed conformational analysis would reveal the preferred spatial arrangement of these functional groups.

Analysis of Intermolecular Interactions and Crystal Packing (e.g., Hirshfeld Surface Analysis)

A definitive analysis of the intermolecular interactions and crystal packing of this compound using techniques such as Hirshfeld surface analysis is not available in the current body of scientific literature. To conduct such an analysis, single-crystal X-ray diffraction data would be required to determine the precise arrangement of molecules in the crystal lattice.

Hypothetical Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

| Interaction Type | Percentage Contribution (%) |

| H···H | 45.2 |

| O···H/H···O | 25.8 |

| C···H/H···C | 12.5 |

| Br···H/H···Br | 9.7 |

| C···C (π-π) | 3.5 |

| N···H/H···N | 2.1 |

| Other | 1.2 |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for tert-Butyl (4-acetyl-2-bromophenyl)carbamate, and how can purity be ensured?

- Methodology : Multi-step synthesis often involves Boc protection of amines, bromination/acetylation of aromatic rings, and coupling reactions. For example, tert-butyl carbamates are typically synthesized via reaction of the parent amine with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) under inert atmospheres (N₂ or Ar) at low temperatures (e.g., −78°C to room temperature) .

- Purification : Column chromatography (silica gel, eluents like ethyl acetate/hexane) is standard. Purity can be validated using HPLC (>95%) or NMR to detect residual solvents/byproducts .

Q. How should researchers characterize this compound structurally?

- Techniques :

- NMR : ¹H/¹³C NMR to confirm acetyl (δ ~2.5 ppm for CH₃), bromophenyl (δ ~7.5 ppm for aromatic protons), and Boc group (δ ~1.4 ppm for tert-butyl) .

- Mass Spectrometry (MS) : ESI+ or EI-MS to verify molecular weight (e.g., [M+H]+ peaks). For example, similar carbamates show m/z values aligned with theoretical masses .

- X-ray Crystallography : If crystals are obtainable, SHELX software (e.g., SHELXL) can refine structures, though this requires high-quality single crystals .

Q. What safety protocols are critical when handling this compound?

- Handling : Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation/contact. Tert-butyl carbamates may release CO or NOₓ under decomposition (e.g., during fire) .

- Storage : Store refrigerated (2–8°C) in airtight containers under inert gas (N₂). Avoid exposure to moisture, strong acids/bases, or oxidizing agents .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in the presence of competing substituents (e.g., acetyl vs. bromo groups)?

- Approach :

- Electrophilic Aromatic Substitution (EAS) : Acetyl groups are meta-directing, while bromine is ortho/para-directing. Use DFT calculations to predict regioselectivity or employ directing groups (e.g., sulfonic acid) to control functionalization .

- Catalysis : Palladium catalysts (e.g., Pd(PPh₃)₂Cl₂) or CuI can mediate cross-coupling reactions. For example, Suzuki-Miyaura coupling with boronic acids may require careful optimization of base (NaHCO₃) and solvent (DMAc/THF) .

Q. What strategies resolve contradictions in stability data under varying pH/temperature conditions?

- Experimental Design :

- Accelerated Stability Studies : Expose the compound to buffers (pH 1–14) at 40–60°C for 1–4 weeks. Monitor degradation via LC-MS or TLC.

- Thermogravimetric Analysis (TGA) : Assess decomposition temperatures. For example, tert-butyl carbamates degrade above 150°C, releasing isobutylene and CO₂ .

- Contradictions : Some SDS report stability at room temperature , while others recommend refrigeration . Reconcile by testing batch-specific stability.

Q. How can diastereoselectivity be achieved in derivatives of this compound?

- Stereochemical Control :

- Chiral Auxiliaries : Use (R)- or (S)-tert-butyl carbamates to induce asymmetry. For example, diastereoselective α-amidoalkylation reactions with chiral catalysts (e.g., BINAP/Pd) .

- Dynamic Kinetic Resolution (DKR) : Employ enzymes (lipases) or transition-metal catalysts to favor one enantiomer during synthesis .

Q. What computational methods predict reactivity or intermolecular interactions (e.g., hydrogen bonding) in this compound?

- Tools :

- DFT Calculations : Gaussian or ORCA software to model electron density maps, Fukui indices for electrophilic/nucleophilic sites.

- Molecular Dynamics (MD) : Simulate crystal packing (e.g., hydrogen bonds between carbamate NH and acetyl O) .

Methodological Notes

- Contradictory Data : Cross-validate stability and hazard data from multiple SDS (e.g., Combi-Blocks vs. Indagoo) .

- Synthetic Pitfalls : Boc deprotection under acidic conditions (TFA/HCl) may cleave the carbamate prematurely; monitor via TLC .

- Safety vs. Reactivity : While the compound is not classified as hazardous, byproducts (e.g., CO, NOₓ) require ventilation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.